molecular formula C20H13NO5 B2480040 quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 836665-56-6

quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2480040
CAS RN: 836665-56-6
M. Wt: 347.326
InChI Key: JJUHMLOYKIXREX-UHFFFAOYSA-N
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Description

The compound is a derivative of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid , which is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reagents used. For instance, quinoxalin-2 (1H)-ones have been involved in unexpected three-component reactions under CuBr-catalyzed and TBPB-oxidized conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a molecular weight of 220.18 and a melting point of 214 - 216°C .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential biological activities. Given the diverse biological activities of coumarins , it could be of interest to explore whether this compound has similar activities.

properties

IUPAC Name

quinolin-8-yl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-24-16-9-3-6-13-11-14(20(23)26-18(13)16)19(22)25-15-8-2-5-12-7-4-10-21-17(12)15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUHMLOYKIXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

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